An In-Depth Technical Guide to the Chemical Properties of 5-Phenylpenta-2,4-dienal
An In-Depth Technical Guide to the Chemical Properties of 5-Phenylpenta-2,4-dienal
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Phenylpenta-2,4-dienal is an α,β,γ,δ-unsaturated aldehyde featuring an extended π-conjugation system composed of a phenyl group, a diene, and a carbonyl group. This unique structural arrangement imparts a range of chemical properties and reactivity that make it a valuable intermediate in organic synthesis and a scaffold of interest in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and spectroscopic characterization, along with detailed experimental protocols and an exploration of its relevance in drug discovery.
Chemical and Physical Properties
5-Phenylpenta-2,4-dienal, in its most stable (2E,4E) isomeric form, is a solid at room temperature. The extensive conjugation within the molecule dictates many of its physical and spectroscopic properties.
Table 1: Physicochemical Properties of (2E,4E)-5-Phenylpenta-2,4-dienal
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₀O | [1][2] |
| Molecular Weight | 158.20 g/mol | [1] |
| CAS Number | 13466-40-5 | [1][2] |
| IUPAC Name | (2E,4E)-5-phenylpenta-2,4-dienal | [1] |
| Melting Point | 43 °C | [3] |
| Boiling Point | 301.1 °C (at 760 mmHg) | [2] |
| Density | 1.024 g/cm³ | [2] |
| Flash Point | 109.2 °C | [2] |
| Appearance | Clear Liquid or Solid | [4] |
| XLogP3 | 2.5 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 3 | [1] |
Synthesis
The primary and most classical method for synthesizing 5-phenylpenta-2,4-dienal is through a base-catalyzed crossed aldol condensation, specifically a Claisen-Schmidt condensation, between cinnamaldehyde and acetaldehyde.[5]
Synthesis Pathway: Claisen-Schmidt Condensation
The reaction proceeds via the formation of a nucleophilic enolate from acetaldehyde, which then attacks the electrophilic carbonyl carbon of cinnamaldehyde. The subsequent β-hydroxy aldehyde intermediate readily undergoes dehydration, driven by the formation of the highly stable, extended conjugated system.[5]
Experimental Protocol: Synthesis of (2E,4E)-5-Phenylpenta-2,4-dienal
This protocol is a representative procedure based on the Claisen-Schmidt condensation.
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Reaction Setup: A solution of cinnamaldehyde (1 equivalent) in a suitable solvent such as ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
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Reagent Addition: An aqueous solution of a base, such as sodium hydroxide (e.g., 10% w/v), is added, followed by the dropwise addition of acetaldehyde (1.1 equivalents).
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Reaction: The mixture is stirred vigorously at a low temperature (0-5 °C) for a specified period (e.g., 2-4 hours), then allowed to warm to room temperature and stirred for an additional period (e.g., 24 hours).[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is neutralized with a dilute acid (e.g., HCl). The resulting mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure (2E,4E)-5-phenylpenta-2,4-dienal.
Chemical Reactivity
The reactivity of 5-phenylpenta-2,4-dienal is governed by its aldehyde functional group and the extended conjugated system, which provides multiple electrophilic sites for nucleophilic attack.
Overview of Reactive Sites
The molecule has three primary electrophilic sites: the carbonyl carbon (C1), the carbon at position 3 (C3), and the carbon at position 5 (C5). Nucleophilic attack can occur at any of these positions, with the outcome often depending on the nature of the nucleophile (hard vs. soft) and the reaction conditions (kinetic vs. thermodynamic control).
Key Reactions
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Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 5-phenylpenta-2,4-dienoic acid. Selective oxidizing agents are preferred to avoid reactions with the diene system.[5]
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Reduction: The aldehyde can be selectively reduced to the primary alcohol, (2E,4E)-5-phenylpenta-2,4-dien-1-ol. Reagents like sodium borohydride in the presence of cerium(III) chloride (Luche reduction) can achieve this transformation while preserving the conjugated double bonds.[5]
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Michael (1,4-) Addition: As a potent Michael acceptor, 5-phenylpenta-2,4-dienal readily undergoes conjugate addition with soft nucleophiles. This is a key reaction in both synthetic and biological contexts.
Experimental Protocol: Michael Addition
This is a representative protocol for the Michael addition of a nucleophile to an α,β-unsaturated system.
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Reaction Setup: To a solution of (2E,4E)-5-phenylpenta-2,4-dienal (1 equivalent) in a suitable solvent (e.g., acetonitrile), the Michael donor (e.g., phenylacetonitrile, 1.4 equivalents) is added.
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Catalyst Addition: A catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equivalents), is added to the mixture.
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Reaction: The reaction is stirred at room temperature for a specified time (e.g., 1 hour) and monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the 1,4-addition product.
Spectroscopic Properties
The spectroscopic properties of 5-phenylpenta-2,4-dienal are characteristic of its highly conjugated structure.
Table 2: Spectroscopic Data for (2E,4E)-5-Phenylpenta-2,4-dienal and Analogues
| Technique | Feature | Typical Value/Range | Reference(s) |
| ¹H NMR | Aldehyde proton (CHO) | δ 9.5 - 10.2 ppm (d, J ≈ 7-8 Hz) | [5] |
| Olefinic protons | δ 5.8 - 7.6 ppm (m) | [5] | |
| Phenyl protons | δ 7.2 - 7.5 ppm (m) | [5] | |
| Vicinal coupling (³JHH) for trans C=C | 11 - 18 Hz | [5] | |
| ¹³C NMR | Carbonyl carbon (C=O) | ~193 ppm | [7] |
| Olefinic & Aromatic carbons | ~127 - 153 ppm | [7] | |
| IR Spectroscopy | C=O stretch (conjugated aldehyde) | 1685 - 1665 cm⁻¹ | [5] |
| C=C stretch (conjugated diene) | 1640 - 1600 cm⁻¹ | [5] | |
| C-H bend (out-of-plane, phenyl) | 770 - 690 cm⁻¹ | [5] | |
| UV-Vis Spectroscopy | π → π* transition | Expected strong absorption in the UV-Vis region due to extensive conjugation. | [5] |
Applications in Drug Discovery and Development
While 5-phenylpenta-2,4-dienal itself is primarily a synthetic intermediate, its core structure is present in or serves as a precursor to molecules with significant biological activity. The electrophilic nature of the α,β-unsaturated aldehyde moiety allows for covalent interactions with biological nucleophiles, such as cysteine residues in proteins, which is a mechanism of action for some drugs.
Derivatives of similar scaffolds have shown promise in various therapeutic areas:
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Anticancer Activity: The 4-phenyl-2-quinolone scaffold, which can be conceptually derived from 5-phenylpenta-2,4-dienal, has been investigated for its antimitotic properties. For instance, certain 4-phenyl-2-quinolone derivatives have demonstrated potent antiproliferative activity against cancer cell lines like COLO205 and H460, with IC₅₀ values in the sub-micromolar range.[8] Other complex heterocyclic derivatives have shown cytotoxic effects against leukemia cell lines.[9]
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Enzyme Inhibition: The structural motif is also found in compounds designed to inhibit specific enzymes. For example, derivatives of 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine have been developed as potent inhibitors of dipeptidyl peptidase 4 (DPP-4), a target for the treatment of type 2 diabetes, with IC₅₀ values as low as 2.0 nM.
The synthetic accessibility and reactivity of 5-phenylpenta-2,4-dienal make it a versatile starting point for the synthesis of compound libraries for screening in drug discovery programs.
Workflow for Biological Screening
The general workflow for assessing the biological potential of new derivatives synthesized from 5-phenylpenta-2,4-dienal involves several key stages.
Conclusion
5-Phenylpenta-2,4-dienal is a molecule with rich and varied chemical properties stemming from its extended conjugated system and aldehyde functionality. Its straightforward synthesis via the Claisen-Schmidt condensation and its predictable reactivity make it a valuable tool for organic chemists. Furthermore, the biological activities observed in its derivatives highlight its potential as a foundational structure for the development of new therapeutic agents. This guide has provided a detailed technical overview intended to support researchers and professionals in leveraging the unique characteristics of this compound in their scientific endeavors.
References
- 1. 5-Phenylpenta-2,4-dienal | C11H10O | CID 6437819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Phenylpenta-2,4-dienal | 13466-40-5 | FP166368 [biosynth.com]
- 3. (2E,4E)-5-phenylpenta-2,4-dienal [stenutz.eu]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 5-Phenylpenta-2,4-dienal | 13466-40-5 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Paracyclophanylthiazoles with Anti-Leukemia Activity: Design, Synthesis, Molecular Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
